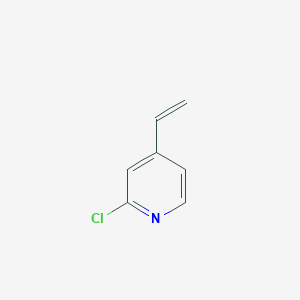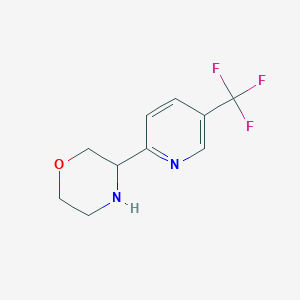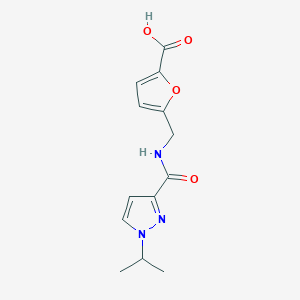
5-((1-Isopropyl-1H-pyrazole-3-carboxamido)methyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((1-Isopropyl-1H-pyrazole-3-carboxamido)methyl)furan-2-carboxylic acid is a complex organic compound that features both pyrazole and furan rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-Isopropyl-1H-pyrazole-3-carboxamido)methyl)furan-2-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the Isopropyl Group: The isopropyl group is introduced via alkylation using isopropyl halides in the presence of a base.
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of a 1,4-dicarbonyl compound.
Amidation Reaction: The carboxylic acid group of the furan ring is converted to an amide by reacting with the pyrazole derivative in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
5-((1-Isopropyl-1H-pyrazole-3-carboxamido)methyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-((1-Isopropyl-1H-pyrazole-3-carboxamido)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazole-5-carboxylic acid derivatives: These compounds share the pyrazole ring and exhibit similar reactivity.
Furan-2-carboxylic acid derivatives: These compounds share the furan ring and are involved in similar chemical reactions.
Uniqueness
What sets 5-((1-Isopropyl-1H-pyrazole-3-carboxamido)methyl)furan-2-carboxylic acid apart is the combination of both pyrazole and furan rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H15N3O4 |
|---|---|
Poids moléculaire |
277.28 g/mol |
Nom IUPAC |
5-[[(1-propan-2-ylpyrazole-3-carbonyl)amino]methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C13H15N3O4/c1-8(2)16-6-5-10(15-16)12(17)14-7-9-3-4-11(20-9)13(18)19/h3-6,8H,7H2,1-2H3,(H,14,17)(H,18,19) |
Clé InChI |
VORGQMYQQDGHMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CC(=N1)C(=O)NCC2=CC=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)
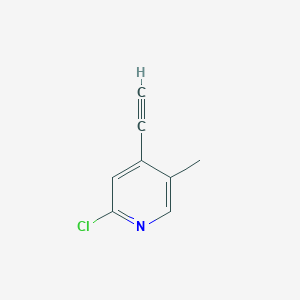
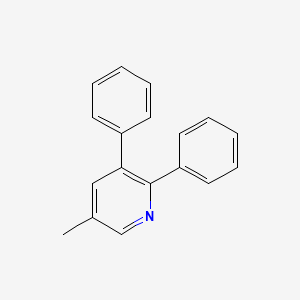

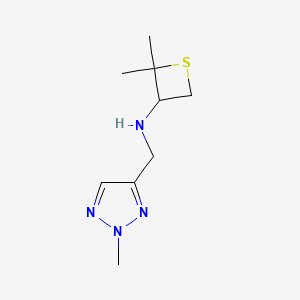
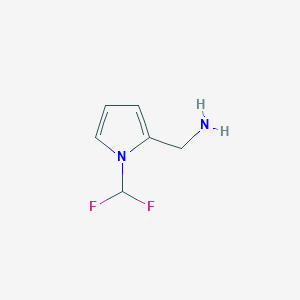
![7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12963244.png)
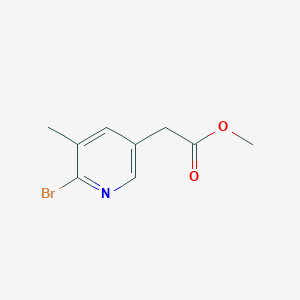

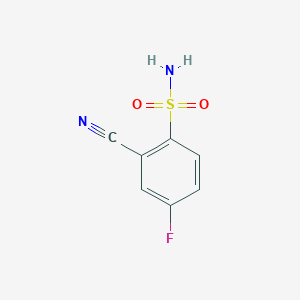
![2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12963270.png)

